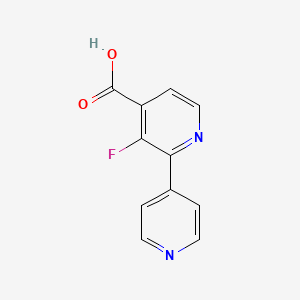
2-Aminoacetic acid;ZINC;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine zinc salt dihydrate is a coordination compound consisting of glycine, an amino acid, and zinc ions, with two molecules of water of crystallization. This compound is known for its potential applications in various fields, including biochemistry, medicine, and materials science. The molecular formula of glycine zinc salt dihydrate is C4H10N2O5Zn.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of glycine zinc salt dihydrate typically involves the reaction of glycine with a zinc salt, such as zinc sulfate or zinc acetate, in an aqueous solution. The process can be summarized as follows:
Preparation of Solutions: Dissolve glycine in water to form a glycine solution. Separately, dissolve a zinc salt (e.g., zinc sulfate) in water to form a zinc salt solution.
Reaction: Slowly add the zinc salt solution to the glycine solution while maintaining constant stirring. Adjust the pH of the reaction mixture to around 5-7 using sodium hydroxide solution.
Precipitation: A white precipitate of glycine zinc salt dihydrate forms. Allow the reaction mixture to age for several hours to ensure complete precipitation.
Filtration and Drying: Filter the precipitate under reduced pressure and dry it to obtain glycine zinc salt dihydrate
Industrial Production Methods: Industrial production of glycine zinc salt dihydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing automated systems for pH adjustment and stirring.
- Utilizing filtration and drying equipment to handle bulk quantities of the compound.
化学反应分析
Types of Reactions: Glycine zinc salt dihydrate can undergo various chemical reactions, including:
Complexation: Formation of complexes with other ligands.
Substitution: Replacement of water molecules in the coordination sphere with other ligands.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Complexation: Reagents such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with glycine zinc salt dihydrate.
Substitution: Ligands like ammonia or other amino acids can replace water molecules in the coordination sphere.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of glycine zinc salt dihydrate.
Major Products Formed:
Complexation: Formation of zinc-EDTA complexes.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Release of glycine and zinc ions
科学研究应用
Glycine zinc salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Studied for its role in zinc metabolism and its potential as a zinc supplement.
Medicine: Investigated for its potential therapeutic effects, including its use in wound healing and immune system support.
Industry: Utilized in the production of zinc-based materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of glycine zinc salt dihydrate involves the interaction of zinc ions with biological molecules. Zinc ions can:
Bind to Enzymes: Act as cofactors for various enzymes, enhancing their catalytic activity.
Stabilize Proteins: Interact with protein structures, stabilizing their conformation.
Regulate Gene Expression: Influence the activity of zinc finger proteins, which play a role in gene regulation .
相似化合物的比较
Zinc sulfate: A common zinc salt used in supplements and industrial applications.
Zinc acetate: Another zinc salt with similar applications.
Zinc gluconate: Often used in dietary supplements for its high bioavailability.
Comparison:
Bioavailability: Glycine zinc salt dihydrate may offer better bioavailability compared to inorganic zinc salts like zinc sulfate.
Stability: The presence of glycine can enhance the stability of the zinc complex.
Applications: While all these compounds are used as zinc supplements, glycine zinc salt dihydrate’s unique coordination structure may offer specific advantages in biological and medical applications
属性
分子式 |
C4H14N2O6Zn |
|---|---|
分子量 |
251.5 g/mol |
IUPAC 名称 |
2-aminoacetic acid;zinc;dihydrate |
InChI |
InChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2; |
InChI 键 |
SUPCYPIBWBIVNR-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)N.C(C(=O)O)N.O.O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)








